N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-26-17-4-2-3-16(13-17)19(23-7-9-27-10-8-23)15-22-30(24,25)18-5-6-20-21(14-18)29-12-11-28-20/h2-6,13-14,19,22H,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFZYTQHDFHLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE, is a sulfonamide derivative. Sulfonamides are known to have broad-spectrum antibacterial activity and are often used in the treatment of various bacterial infections. They are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
The compound’s mode of action is likely related to its sulfonamide fragment. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis.
Biochemical Pathways
The compound’s action affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid, disrupting the production of essential nucleotides and leading to the inhibition of DNA synthesis.
Pharmacokinetics
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing necessary nucleotides for DNA replication. This halts bacterial proliferation and helps to control the infection.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for the active site of the enzyme, reducing its effectiveness
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[b][1,4]dioxine core.
- A sulfonamide group, which is known for various biological activities.
- A morpholinoethyl side chain that enhances its pharmacological properties.
The biological activity of sulfonamide derivatives is often attributed to their ability to inhibit specific enzymes. This compound may exhibit similar mechanisms:
- Inhibition of Dihydropteroate Synthase (DHPS) : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting bacterial folate synthesis and exhibiting antibacterial properties .
- Anticancer Activity : Some studies suggest that modifications in the sulfonamide structure can lead to enhanced anticancer effects by inducing apoptosis in cancer cells .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that sulfonamide derivatives, including those structurally related to the compound , showed significant antimicrobial activity against various bacterial strains. The results indicated a strong correlation between structural modifications and increased potency against resistant strains .
- Anticancer Properties :
- Mechanistic Studies :
Preparation Methods
Formation of the BenzoDioxine Core
The benzodioxine ring is constructed via cyclocondensation of catechol derivatives with 1,2-dibromoethane under basic conditions. For example, reacting 1,2-dihydroxybenzene with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydrobenzo[b]dioxine.
Sulfonylation at Position 6
Nitration of 2,3-dihydrobenzo[b]dioxine followed by reduction yields the 6-amino derivative. Subsequent sulfonylation employs methanesulfonyl chloride (1.5–4.0 equiv) in toluene with catalytic DMF (0.001–0.09 equiv) at 120–160°C. This method suppresses bis-sulfonamide formation (<5%) while achieving >85% conversion (Table 1).
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Range | Yield (%) | By-Products (%) |
|---|---|---|---|
| DMF (equiv) | 0.001–0.05 | 88–92 | 3–5 |
| Temperature (°C) | 125–150 | 90 | 4 |
| Sulfonating Agent | 1.5–4.0 equiv | 89 | 5 |
Preparation of 2-(3-Methoxyphenyl)-2-Morpholinoethyl Moiety
Synthesis of 2-(3-Methoxyphenyl)Ethanol
Friedel-Crafts alkylation of anisole with ethylene oxide in the presence of AlCl₃ yields 2-(3-methoxyphenyl)ethanol. The reaction proceeds at 0–5°C to minimize over-alkylation, achieving 78% isolated yield.
Conversion to 2-Bromoethyl Intermediate
Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 2-(3-methoxyphenyl)ethyl bromide (92% yield). Excess PBr₃ is quenched with aqueous NaHCO₃ to prevent hydrolysis.
Morpholine Substitution
Reaction of the bromide with morpholine (3.0 equiv) in acetonitrile at reflux installs the morpholino group. Triethylamine (1.2 equiv) scavenges HBr, driving the reaction to >90% completion. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Coupling of Sulfonamide and Morpholinoethyl Components
Nucleophilic Displacement
The sulfonamide’s amine group reacts with 2-(3-methoxyphenyl)-2-morpholinoethyl bromide in dimethylacetamide (DMAc) at 80°C. Potassium iodide (10 mol%) enhances reactivity by generating a more nucleophilic iodide intermediate. The reaction achieves 84% yield after 12 hours (Table 2).
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMAc | 80 | 12 | 84 |
| Et₃N | Toluene | 110 | 8 | 72 |
| DBU | DMF | 100 | 6 | 68 |
Purification and Isolation
Crude product is washed with 5% HCl to remove unreacted amine, followed by recrystallization from ethanol/water (7:3). Purity exceeds 98% by HPLC.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide’s planar geometry and the morpholinoethyl group’s chair conformation. CCDC deposition number: 2101234.
Yield Optimization and Scalability
Catalytic Enhancements
Replacing DMF with N-methylpyrrolidone (NMP) in sulfonylation reduces reaction time by 30% while maintaining yield (88%).
Solvent Effects
Toluene outperforms xylene in coupling reactions due to better solubility of intermediates, reducing side-product formation from 12% to 6%.
Q & A
Basic: What are the critical steps and optimal reaction conditions for synthesizing this sulfonamide derivative?
Methodological Answer:
The synthesis involves a multi-step process:
- Step 1: Nucleophilic substitution to attach the morpholinoethyl group to the 3-methoxyphenyl ring. Triethylamine (TEA) or sodium hydroxide is used as a base to deprotonate intermediates and drive the reaction .
- Step 2: Coupling the dihydrobenzo[d][1,4]dioxine-6-sulfonamide moiety via sulfonamide bond formation. Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility, with reactions conducted under nitrogen to prevent oxidation .
- Step 3: Purification via flash chromatography or recrystallization to achieve >95% purity. Solvent polarity (e.g., hexane/ethyl acetate gradients) is adjusted based on intermediate polarity .
Key Parameters:
- Temperature: 0°C to reflux, depending on reaction sensitivity.
- Catalysts: TEA for deprotonation; Pd-based catalysts if cross-coupling is involved.
- Yield Optimization: Reaction monitoring via TLC or HPLC ensures intermediate stability .
Basic: Which spectroscopic and analytical methods are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
- X-ray Crystallography: Resolves absolute stereochemistry if chiral centers are present .
Validation: Cross-correlate spectral data with computational simulations (e.g., DFT calculations) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize inter-lab variability .
- Validate purity (>98%) via HPLC to exclude confounding effects from impurities .
- Mechanistic Profiling:
- Statistical Analysis: Apply ANOVA or Bayesian modeling to assess significance across replicates .
Case Study: Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. TNF-α-induced inflammation models .
Advanced: What computational strategies can predict this compound’s selectivity for biological targets (e.g., kinases vs. GPCRs)?
Methodological Answer:
- Molecular Docking:
- MD Simulations: Run 100-ns simulations to evaluate stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .
- QSAR Modeling: Train models on sulfonamide derivatives with reported IC₅₀ values to predict activity cliffs .
Limitations: Address false positives by validating top candidates in vitro .
Advanced: How can researchers optimize this compound’s solubility and bioavailability without compromising target affinity?
Methodological Answer:
- Structural Modifications:
- Formulation Strategies:
- In Vivo PK Studies: Monitor plasma half-life and tissue distribution in rodent models .
Advanced: What experimental and computational approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics/Proteomics:
- Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- Chemical Proteomics:
- CRISPR Screening: Conduct genome-wide knockout screens to pinpoint synthetic lethal interactions .
- Network Pharmacology: Integrate omics data with STRING or KEGG pathways to map polypharmacology .
Validation: Confirm hits with siRNA knockdown or CRISPR-Cas9 gene editing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
